Product packaging for 2,5-Diphenylbenzofuran(Cat. No.:CAS No. 121045-39-4)

2,5-Diphenylbenzofuran

Cat. No.: B8720357
CAS No.: 121045-39-4
M. Wt: 270.3 g/mol
InChI Key: MLIJBAPZZAYMJC-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Synthetic Chemistry

Benzofuran derivatives are of paramount importance in modern synthetic chemistry, largely due to their prevalence in biologically active compounds. rsc.orgrsc.org The benzofuran nucleus is a common feature in many natural products and has been identified as a "privileged scaffold" in medicinal chemistry. mdpi.com This has spurred the development of numerous innovative and efficient synthetic methodologies for their preparation. organic-chemistry.org Synthetic chemists are continually exploring new catalytic strategies, including the use of transition metals like palladium, copper, and rhodium, to construct the benzofuran core with high levels of control and efficiency. rsc.orgrsc.org The versatility of the benzofuran ring allows for extensive functionalization, enabling the creation of large libraries of compounds for screening in drug discovery programs. nih.govrsc.org These efforts have led to the identification of benzofuran derivatives with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. rsc.orgrsc.org

Role of the Benzofuran Core in Functional Organic Materials

The utility of the benzofuran core extends beyond medicinal applications into the realm of functional organic materials. rsc.org The conjugated π-system of benzofuran makes it an attractive component for materials with interesting photophysical and electronic properties. beilstein-journals.org For instance, benzofuran derivatives have been incorporated into the structure of various polymers, such as polyamides and polyesters. rsc.org Furthermore, their inherent fluorescence and charge transport capabilities have led to their use in the development of organic electronic devices. beilstein-journals.orgcore.ac.uk Specifically, benzofuran-containing compounds have been investigated for their potential in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgrsc.org The ability to tune the electronic properties of the benzofuran scaffold through synthetic modification makes it a valuable platform for creating bespoke materials for advanced technological applications, including as dyes in dye-sensitized solar cells (DSSCs). rsc.orgcore.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B8720357 2,5-Diphenylbenzofuran CAS No. 121045-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121045-39-4

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

2,5-diphenyl-1-benzofuran

InChI

InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-20(21-19)16-9-5-2-6-10-16/h1-14H

InChI Key

MLIJBAPZZAYMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,5 Diphenylbenzofuran and Analogues

Transition Metal-Catalyzed Approaches to Benzofuran (B130515) Ring Formation

A variety of transition metals, including palladium, copper, gold, silver, nickel, and rhodium, have been successfully employed to catalyze the formation of the benzofuran ring. uva.esmdpi.comwiley.com These methods often involve the coupling and subsequent cyclization of appropriately substituted precursors.

Palladium-Catalyzed Cross-Coupling and Annulation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of benzofurans is well-documented. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling and annulation reactions provide versatile and efficient routes to 2,5-diphenylbenzofuran and its derivatives.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for C-C bond formation. organic-chemistry.org This reaction can be employed in a tandem sequence with a cyclization step to construct the benzofuran ring. For the synthesis of this compound, this typically involves the coupling of a 4-phenyl-substituted 2-halophenol with phenylacetylene. The initial Sonogashira coupling forms a 2-(phenylethynyl)phenol (B13115910) intermediate, which then undergoes an intramolecular hydroalkoxylation/cyclization to afford the desired this compound. Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are effective for this transformation, often in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the methodology tolerates a wide range of functional groups. nih.govbeilstein-journals.org

Table 1: Examples of Palladium Catalysts for Sonogashira Coupling Reactions

Catalyst Features
Pd(PPh₃)₄ Effective for coupling aryl halides with terminal alkynes.
PdCl₂(PPh₃)₂ Shows high activity and good reaction rates. beilstein-journals.org
Pd(OAc)₂ A versatile palladium source for cross-coupling reactions. beilstein-journals.org
Pd₂(DBA)₃ A common palladium(0) precursor for catalytic cycles. beilstein-journals.org

An alternative palladium-catalyzed strategy involves the direct C-H arylation of a pre-formed 5-phenylbenzofuran at the C-2 position. mdpi.com This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and often a ligand. mdpi.comnih.gov The direct arylation of benzofuran with an arylating agent, such as an aryl halide or an organometallic reagent, can be directed to the C-2 position with high regioselectivity. mdpi.comnih.gov For the synthesis of this compound, this would involve the C-2 arylation of 5-phenylbenzofuran with a phenylating agent. The reaction conditions, including the choice of catalyst, oxidant, and solvent, can significantly influence the efficiency and regioselectivity of the arylation. nih.govbeilstein-journals.org

Table 2: Conditions for Palladium-Catalyzed C-2 Arylation of Benzofurans

Catalyst Oxidant Arylating Agent Key Features
Pd(OAc)₂ Cu(OAc)₂ Potassium aryltrifluoroborates Mild reaction conditions, good yields for various indoles. nih.gov
Pd(OAc)₂ CuCl₂ Triarylantimony difluorides Aerobic conditions, moderate to high yields for 2-arylbenzofurans. mdpi.comresearchgate.net
Pd(TFA)₂ Cu(OAc)₂ Arenes High regioselectivity for C-3 arylation of N-acylindoles. beilstein-journals.org

Copper-Based Catalytic Systems for Benzofuran Construction

Copper catalysts offer a cost-effective and environmentally friendly alternative to palladium for the synthesis of benzofurans. rsc.org Copper-catalyzed methods often involve the coupling of phenols with alkynes followed by an oxidative cyclization. rsc.org In a typical synthesis of a 2,5-disubstituted benzofuran, a phenol (B47542) and a disubstituted alkyne are reacted in the presence of a copper(I) or copper(II) salt. rsc.orgrsc.org This approach allows for the one-pot synthesis of polysubstituted benzofurans with high regioselectivity. rsc.org For instance, the reaction of 4-phenylphenol (B51918) with diphenylacetylene (B1204595) in the presence of a copper catalyst would be a potential route to 2,3,5-triphenylbenzofuran, a related analogue. The synthesis of 2,5-disubstituted furans and thiophenes has also been achieved using copper(I) catalysts starting from haloalkynes or 1,3-diynes. nih.gov

Gold- and Silver-Based Catalysis in Heterocycle Synthesis

Gold and silver catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including benzofurans, due to their unique ability to activate C-C multiple bonds. beilstein-journals.orgbeilstein-journals.orge-bookshelf.de

Gold catalysis, in particular, has been extensively studied for the cyclization of alkynes and allenes. beilstein-journals.org Gold(I) complexes can catalyze the intramolecular hydroalkoxylation of o-alkynylphenols to form benzofurans under mild conditions. beilstein-journals.orgrsc.org This approach offers high atom economy and functional group tolerance. Gold-catalyzed reactions often proceed with high regioselectivity, favoring the exo-dig cyclization pathway to form five-membered rings. beilstein-journals.org

Silver catalysts are also effective in promoting the cyclization of functionalized alkynes. chemistryviews.orgrsc.orgunipv.it While less common than gold for benzofuran synthesis, silver catalysis offers a valuable alternative. For instance, silver-catalyzed cyclization reactions have been used to synthesize fluorinated isoxazoles, demonstrating their potential in heterocycle synthesis. olemiss.edu

Table 3: Gold and Silver Catalysts in Heterocycle Synthesis

Catalyst Type Reaction Type Key Features
Gold(I) complexes Intramolecular hydroalkoxylation of alkynes Mild conditions, high atom economy, excellent regioselectivity. beilstein-journals.orgbeilstein-journals.org
Silver nitrate (B79036) (AgNO₃) Cross-coupling and cyclization Can be used with an oxidant like Na₂S₂O₈. chemistryviews.org
Silver triflate (AgOTf) Cyclization of alkynyl aziridines Used in combination with a gold catalyst for clean cycloisomerization. beilstein-journals.org

Application of Other Transition Metals (e.g., Nickel, Rhodium, Ruthenium)

Besides palladium, copper, gold, and silver, other transition metals like nickel, rhodium, and ruthenium have also found applications in the synthesis of benzofurans and other heterocyclic systems. wiley.comthieme.demdpi.comrsc.org

Nickel-catalyzed reactions provide an economical alternative to palladium catalysis. Nickel catalysts have been used for the cross-coupling of 2-fluorobenzofurans with arylboronic acids to produce 2-arylbenzofurans. beilstein-journals.org Additionally, nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for the synthesis of benzofuran derivatives. thieme.de Microwave-assisted nickel-catalyzed synthesis has also been reported for the efficient one-pot synthesis of substituted imidazoles. organic-chemistry.org

Rhodium-catalyzed reactions have been employed for the synthesis of various heterocyclic compounds. wiley.commdpi.comrsc.org For example, a tandem rhodium-catalyzed C-H insertion and copper-catalyzed dehydrogenation has been used to synthesize benzofuran derivatives. wiley.com Although a direct synthesis of this compound using this method is not explicitly detailed, the versatility of rhodium catalysis suggests its potential applicability.

Ruthenium-catalyzed reactions have also been explored for the synthesis of heterocycles. mdpi.comrsc.orgresearchgate.netnih.gov For instance, ruthenium-catalyzed C-O/C-S cyclization has been established for the synthesis of 5-membered oxygen- and sulfur-containing heterocycles. rsc.org While direct application to this compound is not specified, the development of ruthenium-catalyzed methods for heterocycle formation is an active area of research. 136.175.10

Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, aiming to create more sustainable and economical chemical processes. nih.gov For the synthesis of benzofurans, several powerful metal-free strategies have emerged, including base-promoted cyclizations, oxidative cyclizations, and radical cascades.

Base-Promoted Intramolecular Cyclization Reactions

Base-promoted intramolecular cyclization represents a direct and efficient metal-free approach to the benzofuran core. These reactions typically involve the formation of an O-C bond through the nucleophilic attack of a phenoxide onto an adjacent electrophilic carbon center.

One effective method involves the cyclization of o-alkynylphenols. nih.gov In this approach, a variety of 2-substituted benzo[b]furans can be synthesized in moderate to good yields using an inexpensive and readily available base like cesium carbonate (Cs₂CO₃) under mild conditions. rsc.org The reaction demonstrates broad substrate scope, accommodating both aryl and alkyl substituents at the 2-position. rsc.org The process is operationally simple and has been proven effective on a gram scale, highlighting its practical utility. rsc.org For instance, the cyclization of various o-alkynylphenols (3a-m) to their corresponding benzo[b]furans (4a-m) proceeds smoothly, and optimization studies have identified DMF as the ideal solvent. nih.gov

Another variation utilizes o-bromobenzylketones as precursors. A facile method using potassium t-butoxide promotes the intramolecular cyclization to afford substituted benzofurans in moderate to good yields. researchgate.net This strategy also shows considerable tolerance for a range of substrates. researchgate.net The use of superbases, such as the organic phosphazene P4-tBu, has also been reported to catalyze the intramolecular cyclization of o-alkynylphenyl ethers, proceeding via carbon-carbon bond formation under mild, metal-free conditions to yield 2,3-disubstituted benzofurans. rsc.orgmdpi.com

Table 1: Base-Promoted Cyclization of Substituted o-Alkynylphenols

This table summarizes the synthesis of various benzofuran derivatives through the base-promoted cyclization of corresponding o-alkynylphenols, highlighting the yields achieved under optimized conditions.

EntrySubstrate (o-Alkynylphenol)Product (Benzofuran)Yield (%) aReference
12-(Phenylethynyl)phenol2-Phenylbenzofuran86 nih.gov
24-Methoxy-2-(phenylethynyl)phenol5-Methoxy-2-phenylbenzofuran76 nih.gov
34-Nitro-2-(phenylethynyl)phenol5-Nitro-2-phenylbenzofuran88 nih.gov
44-Chloro-2-(phenylethynyl)phenol5-Chloro-2-phenylbenzofuran85 nih.gov
52-(Cyclohex-1-en-1-ylethynyl)phenol2-(Cyclohex-1-en-1-yl)benzofuran75 nih.gov

a Isolated yields after purification. Standard conditions typically involve Cs₂CO₃ in DMF.

Oxidative Cyclization Methodologies

Metal-free oxidative cyclization offers another avenue to benzofurans, often involving the use of hypervalent iodine reagents or other oxidants to facilitate C-O bond formation. These methods avoid the use of transition metals, which can be costly and require removal from the final products.

An example of this approach is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. mdpi.com Using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid, 2-arylbenzofurans can be isolated in good to excellent yields. mdpi.com This method provides a direct conversion of readily available starting materials into the desired heterocyclic products.

Another metal-free strategy employs I₂O₅ to mediate the oxidative cyclization of 1,6-enynes with arylsulfonylhydrazides. mdpi.com This reaction constructs sulfonylated benzofurans in moderate to good yields, demonstrating the versatility of oxidative methods in introducing diverse functionalities onto the benzofuran scaffold. mdpi.com Furthermore, the cyclodehydration of α-phenoxy ketones can be effectively promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), yielding 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Radical Reaction Cascades Utilizing Super-Electron-Donors

A modern and innovative metal-free approach involves the use of super-electron-donors (SEDs) to initiate radical reaction cascades. dntb.gov.uanih.gov This strategy leverages the high reducing power of certain species to generate radicals under mild conditions, leading to the formation of complex molecules.

In this context, heteroatom-centered anions, such as those derived from phosphines, thiols, and anilines, have been successfully employed as SEDs. nih.govresearchgate.net These anions initiate an intermolecular radical coupling reaction for the synthesis of 3-substituted benzofurans. nih.gov The process typically starts with a precursor like a 2-iodophenyl allenyl ether. The SED donates a single electron to initiate a cascade that results in the formation of a C-C or C-heteroatom bond at the 3-position of the benzofuran ring. nih.govresearchgate.net

This method provides facile access to 3-functionalized benzofurans bearing heteroatomic functionalities in moderate to excellent yields. nih.gov The reaction mechanism has been investigated through control experiments and computational studies, confirming the role of the heteroatom anions as potent SEDs. nih.govresearchgate.net The resulting products have shown potential applications in the development of new pesticides and in organic synthesis. nih.gov The use of dual nickel/photoredox catalysis represents a related, though not metal-free, strategy for the 1,2-arylsulfonylation of allenes to form 3-sulfonylmethylbenzofuran derivatives. bohrium.com

Cycloaddition Approaches to the Benzofuran Core

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems with high efficiency and stereocontrol. Various cycloaddition strategies have been developed to assemble the benzofuran core.

Phosphine-Catalyzed [3+2] Cycloaddition Reactions

Phosphine-catalyzed [3+2] cycloaddition reactions, first reported by Lu and Zhang, provide access to five-membered carbocycles. rsc.org This methodology can be adapted for the synthesis of benzofuran derivatives. The reaction typically involves the addition of a phosphine (B1218219) to an allenoate, generating a zwitterionic intermediate that acts as a 1,3-dipole. researchgate.net This dipole can then react with a suitable dipolarophile.

In one synthetic route, a phosphine-catalyzed [3+2] cycloaddition of allenoates with enynals produces 1,1-alkyne (aldehyde)-substituted cyclopentenes. nih.gov These intermediates can undergo a subsequent gold-catalyzed reaction involving a 1,2-alkyl migration and dehydrogenation (aromatization) to yield trisubstituted benzofurans. nih.gov This entire sequence can be performed in a one-pot fashion, demonstrating a highly efficient transformation from simple starting materials to the complex benzofuran scaffold. nih.gov

Another application of this methodology is the reaction of allenoates with benzofuranone-derived olefins. rsc.org Catalyzed by a chiral phosphine, this asymmetric [3+2] cycloaddition affords functionalized 3-spirocyclopentene benzofuran-2-ones in good yields and with high enantioselectivities. rsc.orgrsc.org This reaction is significant as it creates spiro-quaternary and tertiary stereocenters in a single step. rsc.org

Table 2: Phosphine-Catalyzed [3+2] Annulation for Spiro-Benzofuranone Synthesis

This table showcases the synthesis of spiro-benzofuranone derivatives via the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, catalyzed by a chiral phosphine.

EntryBenzofuranone OlefinAllenoateCatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
1(E)-2-(2-Oxo-2-phenylethylidene)benzofuran-3(2H)-oneMethyl 2,3-butadienoate(R)-SITCP95>20:196 researchgate.netrsc.org
2(E)-2-(2-(4-Methoxyphenyl)-2-oxoethylidene)benzofuran-3(2H)-oneMethyl 2,3-butadienoate(R)-SITCP96>20:197 researchgate.netrsc.org
3(E)-2-(2-(4-Chlorophenyl)-2-oxoethylidene)benzofuran-3(2H)-oneMethyl 2,3-butadienoate(R)-SITCP93>20:195 researchgate.netrsc.org
4(E)-2-(2-Oxo-2-phenylethylidene)benzofuran-3(2H)-oneEthyl 2,3-butadienoate(R)-SITCP92>20:195 researchgate.netrsc.org

Catalyst: (R)-SITCP = (R)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine.

Formal [4+1] Cycloaddition via Ortho-Quinone Methides

Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as valuable building blocks in organic synthesis. acs.org Their participation in [4+n] cycloaddition reactions provides a robust strategy for synthesizing oxygen-containing heterocycles, including benzofurans via a [4+1] pathway. acs.orgbenthamscience.com

A novel approach for synthesizing 2-aminobenzofurans involves the reaction of in situ generated o-QMs with isocyanides. nih.gov The o-QMs are typically formed from precursors like o-hydroxybenzhydryl alcohols. In a reaction mediated by scandium triflate (Sc(OTf)₃), these o-QMs undergo a formal [4+1] cycloaddition with an isocyanide, which acts as a C1 synthon. nih.gov This method is noteworthy as it was the first to use o-QMs for the construction of the benzofuran ring, providing a straightforward route to 2-aminobenzofurans in good yields under mild conditions. nih.gov

This strategy has been expanded to other C1 synthons. A copper(I)-catalyzed [4+1] cycloaddition between o-QMs and terminal alkynes has been developed for the rapid synthesis of 2,3-disubstituted benzofurans. acs.org This method is versatile, accommodating both stable and transiently generated o-QMs, and offers operational simplicity and broad substrate compatibility, leading to the desired products in good to high yields. acs.org Other C1 synthons used in [4+1] cycloadditions with o-QMs include ylides and carbenes. acs.org

1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. organic-chemistry.org In the context of benzofuran synthesis, this strategy can be employed to create the furan (B31954) ring fused to a benzene (B151609) core.

One approach involves the reaction of azomethine ylides with appropriate dipolarophiles. For instance, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides derived from N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes has been utilized to prepare complex fused heterocyclic systems. nih.gov While this specific example does not directly yield this compound, the underlying principle of forming the heterocyclic ring via cycloaddition is a key concept.

A more direct application leading to related structures involves the asymmetric Cu(I)-catalyzed dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides. rsc.org This method has been shown to produce chiral arkat-usa.orgacs.org-fused hydrobenzofurans with high stereoselectivity. rsc.org Furthermore, organocatalytic 1,3-dipolar cycloaddition reactions, for example between N-2,2,2-trifluoroethylisatin ketimines and aurones, have been developed to synthesize complex spirocyclic benzofuran derivatives. rsc.org

The regioselectivity of these cycloadditions is a critical aspect. For example, the reaction of α,β-unsaturated benzofuran-3(2H)-ones with azlactones proceeds with complete regiochemical control to afford tetrasubstituted pyrroles, demonstrating the predictable nature of these reactions when designed carefully. nih.gov

Directed ortho-Lithiation and Electrophilic Trapping Strategies

Directed ortho-lithiation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgbeilstein-journals.org The method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating the deprotonation of the ortho-position. arkat-usa.orgresearchgate.net The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents. arkat-usa.org

This strategy has been successfully applied to the synthesis of substituted benzofurans. For instance, the lithiation of benzofuran-3-carboxylic acid with lithium diisopropylamide (LDA) at low temperatures generates the 2-lithiated intermediate, which can react with various electrophiles to yield 2-substituted benzofurans. arkat-usa.org Similarly, lithiation of benzofuran-2-carboxylic acid occurs at the 3-position. arkat-usa.org

A key advantage of the DoM strategy is its ability to introduce substituents at positions that are not easily accessible through classical electrophilic aromatic substitution. mdpi.com For example, the C-4 position of the benzofuran ring is generally not very nucleophilic. mdpi.com However, using a DoM approach, this position can be functionalized. Our group has previously demonstrated that the ortho-lithiation of N,N-diethyl O-3-halophenylcarbamates, followed by a tandem Sonogashira coupling/5-endo-dig cyclization, provides a straightforward route to 4-halobenzo[b]furans. mdpi.com These can then be further elaborated into 4-functionalized derivatives. mdpi.com

The synthesis of 4-chloro-2,5-diphenylbenzofuran has been achieved through a sequence involving the ortho-lithiation of an appropriate carbamate (B1207046) precursor, followed by reaction with an alkynylsulfone and subsequent cyclization and functionalization steps. mdpi.com The choice of the directing group and the reaction conditions are crucial for the success of these transformations.

Table 1: Examples of Directed ortho-Lithiation for Benzofuran Synthesis

Starting Material Directing Group Base Electrophile Product Yield (%)
Benzofuran-3-carboxylic acid -COOH LDA Various 2-Substituted benzofurans 75-100 arkat-usa.org
O-3-Chlorophenyl N,N-diethylcarbamate -OC(O)NEt₂ n-BuLi Phenylsulfonylacetylene 4-Chloro-2-phenylbenzo[b]furan 67 mdpi.com

Lewis Acid-Promoted Domino Reactions for Benzofuran Synthesis

Lewis acid catalysis offers a powerful platform for the construction of complex molecular architectures through domino or cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical. Several Lewis acid-promoted strategies have been developed for the synthesis of benzofuran derivatives.

One notable example is the boron trifluoride diethyl etherate (BF₃·OEt₂) promoted domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov This process proceeds through a sequence of Lewis acid-promoted propargylation, base-mediated intramolecular cyclization, isomerization, and finally benzannulation to afford benzofuran derivatives in good yields (75–91%). acs.orgnih.gov

Another approach involves the Lewis acid-mediated cycloaddition of benzoquinones with stilbene (B7821643) oxides, also using BF₃·OEt₂, to produce 2,3-diaryl-5-hydroxybenzofurans. researchgate.net The proposed mechanism involves the conversion of the stilbene oxide to a phenonium ion intermediate, which then undergoes nucleophilic attack by the benzoquinone, followed by dehydrative intramolecular cyclization. researchgate.net

Iron(III) chloride has been used as a Lewis acid catalyst in the ring-closing reaction of trifluoromethylselenolating reagents with substituted alkynyl benzenes to furnish substituted benzofuran derivatives. nih.gov Furthermore, Lewis acids have been employed in conjunction with other catalysts. For example, a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes. organic-chemistry.org

Domino reactions can also be promoted by other means. For instance, K₃PO₄ promotes a diastereoselective domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines to produce highly substituted trans-2,3-dihydrobenzofurans. rsc.org

Table 2: Lewis Acid-Promoted Synthesis of Benzofuran Derivatives

Reactants Lewis Acid/Promoter Key Steps Product Yield (%)
2,4-Diyn-1-ols and dicarbonyl compounds BF₃·OEt₂ Propargylation, cyclization, isomerization, benzannulation Benzofuran derivatives 75-91 acs.orgnih.gov
Benzoquinones and stilbene oxides BF₃·OEt₂ Dehydrative cycloaddition 2,3-Diaryl-5-hydroxybenzofurans Good combined yields researchgate.net
Trifluoromethylselenolating reagents and alkynyl benzenes FeCl₃ Intramolecular cyclization Substituted benzofurans N/A nih.gov

Reactivity and Functionalization of 2,5 Diphenylbenzofuran Derivatives

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comdalalinstitute.com In benzofurans, the reaction can occur on either the furan (B31954) or the benzene (B151609) moiety, with the outcome depending on the reaction conditions and the nature of the substituents present on the ring system. researchgate.net

The benzofuran (B130515) system is generally reactive toward electrophiles. researchgate.net The regioselectivity of electrophilic attack is highly dependent on the existing substitution pattern. In the case of substituted 2,3-diphenylbenzofuran (B1204727) derivatives, which serve as instructive models, electrophilic attack preferentially occurs on the benzene portion of the molecule, especially when it is activated by electron-donating groups. For instance, Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran results in the electrophile adding to the C-6 position. publish.csiro.aupublish.csiro.au Conversely, when the methoxy (B1213986) group is at the C-6 position, the formylation occurs at the C-5 position. publish.csiro.aupublish.csiro.au This demonstrates a clear regioselectivity directed by the activating group on the benzene ring, ortho to the methoxy substituent.

Substituents on the benzofuran skeleton exert a strong directing influence on subsequent electrophilic substitution reactions. Electron-donating groups, such as methoxy (-OCH₃), activate the aromatic ring and direct incoming electrophiles primarily to the ortho and para positions. dalalinstitute.com

Research on methoxy-substituted 2,3-diphenylbenzofurans provides clear evidence of this principle. The activation by the methoxy group is sufficiently strong to direct acylation reactions exclusively to the benzene ring rather than the phenyl substituents or the furan ring. publish.csiro.au

Table 1: Influence of Methoxy Substituent on Electrophilic Acylation of Diphenylbenzofuran Derivatives

Starting Compound Reagent Electrophile Position of Attack Product
5-Methoxy-2,3-diphenylbenzofuran Vilsmeier-Haack Formyl C-6 5-Methoxy-2,3-diphenylbenzofuran-6-carbaldehyde publish.csiro.aupublish.csiro.au
5-Methoxy-2,3-diphenylbenzofuran Friedel-Crafts Acetyl C-6 6-Acetyl-5-methoxy-2,3-diphenylbenzofuran publish.csiro.au
6-Methoxy-2,3-diphenylbenzofuran Vilsmeier-Haack Formyl C-5 6-Methoxy-2,3-diphenylbenzofuran-5-carbaldehyde publish.csiro.aupublish.csiro.au

Annulation and Heterocycle Formation via Benzofuran Derivatives

Annulation, the process of building a new ring onto a molecule, is a powerful strategy in organic synthesis. scripps.eduwikipedia.org Diphenylbenzofuran derivatives, particularly those functionalized with reactive handles like acetyl groups, are excellent precursors for constructing new heterocyclic systems.

For example, acetyl-substituted diphenylbenzofurans can undergo condensation with aromatic aldehydes to form chalcones. These resulting benzofuran chalcones are versatile intermediates for heterocycle synthesis. Reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline rings, effectively fusing a new five-membered nitrogen-containing heterocycle to the parent structure via a side chain. nih.gov Similarly, reaction with phenylhydrazine (B124118) yields phenylhydrazones, which can be cyclized under acidic conditions to form corresponding 1-phenylpyrazoline derivatives. nih.gov This demonstrates how the benzofuran core can act as a scaffold for the synthesis of more complex, fused, or appended heterocyclic structures.

Functional Group Transformations and Derivatization

The conversion of one functional group into another is a cornerstone of synthetic chemistry, allowing for the elaboration of molecular structures. organic-chemistry.orgelsevier.com Diphenylbenzofuran derivatives can undergo various such transformations to yield a wide array of new compounds.

Acylation reactions are a key method for installing carbonyl functionalities onto aromatic rings. The Friedel-Crafts sigmaaldrich.commasterorganicchemistry.com and Vilsmeier-Haack ijpcbs.comjk-sci.comcambridge.org reactions are two of the most common methods employed for this purpose.

Friedel-Crafts Acylation: This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group. libretexts.org The reaction of 5-methoxy-2,3-diphenylbenzofuran with acetyl chloride in the presence of AlCl₃ yields 6-acetyl-5-methoxy-2,3-diphenylbenzofuran. publish.csiro.au

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. jk-sci.comcambridge.org This method has been successfully applied to methoxy-2,3-diphenylbenzofurans to produce the corresponding formyl derivatives with high regioselectivity. publish.csiro.aupublish.csiro.au

Functional groups introduced onto the diphenylbenzofuran skeleton can be further modified by reacting them with nitrogen-containing nucleophiles. wizeprep.comlibretexts.org These reactions are crucial for introducing nitrogen into the molecule, often as a key step in the synthesis of bioactive compounds or new heterocyclic systems. nih.gov

Aldehydes and ketones on the benzofuran ring are particularly useful for this purpose. For instance, the 6-formyl derivative of 5-methoxy-2,3-diphenylbenzofuran reacts with hydroxylamine (B1172632) hydrochloride to form an oxime. publish.csiro.au This oxime can then be dehydrated, for example with acetic anhydride, to yield the corresponding nitrile (a carbon-nitrogen triple bond). publish.csiro.au

Furthermore, acetyl-diphenylbenzofuran derivatives can be converted into chalcones, which then react with hydrazines. The reaction with hydrazine hydrate produces N-acetyl pyrazolines, while the reaction with phenylhydrazine yields phenylhydrazones that can be cyclized to N-phenyl pyrazolines. nih.gov

Table 2: Derivatization of Acylated Diphenylbenzofurans with Nitrogen Nucleophiles

Starting Benzofuran Derivative Reagent(s) Nucleophile Product Type Final Product Example
5-Methoxy-2,3-diphenylbenzofuran-6-carbaldehyde Hydroxylamine hydrochloride, Pyridine Hydroxylamine Oxime 5-Methoxy-2,3-diphenylbenzofuran-6-carbaldehyde oxime publish.csiro.au
5-Methoxy-2,3-diphenylbenzofuran-6-carbaldehyde oxime Acetic anhydride (Intramolecular dehydration) Nitrile 5-Methoxy-2,3-diphenylbenzofuran-6-carbonitrile publish.csiro.au
Chalcones from 5-acetyl-6-methoxy-2,3-diphenylbenzofuran Hydrazine hydrate, Acetic acid Hydrazine N-Acetyl Pyrazoline Corresponding N-acetyl pyrazolines nih.gov

Decarbonylation-Oxidation Protocols

While direct decarbonylation-oxidation of the stable aromatic 2,5-diphenylbenzofuran ring is not commonly reported, relevant transformations have been explored on closely related derivatives. A notable example is the transition-metal-free decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones, which provides a pathway to 2-hydroxybenzophenones. beilstein-journals.orgbeilstein-journals.orgnih.gov

In a specific study, the reactivity of 3,7-diphenylbenzofuran-2-one was investigated to determine if a bulky substituent at the 7-position would impede the reaction. beilstein-journals.orgbeilstein-journals.org The protocol involves heating the benzofuranone derivative in the presence of a base in a solvent that can generate hydroperoxides in situ, such as tetrahydrofuran (B95107) (THF), under an open atmosphere. beilstein-journals.org It was observed that upon heating 3,7-diphenylbenzofuran-2-one with cesium carbonate (Cs₂CO₃) in THF, the corresponding benzophenone (B1666685) was successfully obtained. beilstein-journals.orgbeilstein-journals.org This confirmed that a bulky substituent at the 7-position does not hinder the decarbonylation-oxidation process. The reaction proceeds via the in-situ formation of THF hydroperoxide, which facilitates the transformation without the need for a transition-metal catalyst. beilstein-journals.org

Table 1: Decarbonylation-Oxidation of 3,7-Diphenylbenzofuran-2-one

Substrate Reagents and Conditions Product Yield (%) Reference

Cross-Coupling Reactions for Advanced Functionalization

Cross-coupling reactions represent a powerful tool for the synthesis and advanced functionalization of the this compound scaffold. An orthogonal synthetic approach allows for the introduction of two distinct aryl groups onto the benzofuran core by leveraging the differential reactivity of carbon-halogen bonds. beilstein-journals.orgnih.gov

A prime example of this strategy is the synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran. beilstein-journals.orgnih.gov The synthesis commences with a palladium-catalyzed Suzuki coupling of 5-bromo-2-fluorobenzofuran (B8782360) with [4-(trifluoromethyl)phenyl]boronic acid. In this initial step, the more reactive C-Br bond is selectively functionalized, leaving the C-F bond intact. beilstein-journals.org The subsequent step involves a nickel-catalyzed defluorinative arylation of the resulting 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran with phenylboronic acid. beilstein-journals.orgnih.gov This second coupling reaction proceeds via the activation of the typically robust C-F bond, demonstrating a sophisticated method for constructing complex 2,5-diarylbenzofurans. beilstein-journals.org

Table 2: Orthogonal Synthesis of a 2,5-Diarylbenzofuran Derivative

Step Starting Material Coupling Partner Catalyst System Solvent Product Yield (%) Reference
1 5-Bromo-2-fluorobenzofuran [4-(Trifluoromethyl)phenyl]boronic acid Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran 95 beilstein-journals.org

Computational Chemistry Investigations of 2,5 Diphenylbenzofuran

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. openaccessjournals.comphyschemres.org It provides a favorable balance between accuracy and computational cost for determining ground-state properties. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic distributions, and orbital energies. physchemres.org

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For 2,5-Diphenylbenzofuran, the key geometrical parameter is the dihedral angle between the plane of the central benzofuran (B130515) core and the two peripheral phenyl rings. DFT calculations are used to optimize the molecular geometry to find the most stable, minimum-energy configuration. frontiersin.org

Computational studies on similar phenyl-substituted benzofurans have shown that these molecules tend to adopt a pseudo-planar geometry in their ground state. physchemres.org The dihedral angle between the benzofuran and phenyl rings in a related compound, 2-phenylbenzofuran, was calculated to be very small, in the range of 0.27° to 0.29°, indicating a high degree of planarity. physchemres.org This planarity is a result of the balance between steric hindrance and the electronic stabilization gained from an extended π-conjugation system across the molecule. The conformational analysis involves mapping the potential energy surface as a function of the rotation of the phenyl rings to confirm the planar structure as the global minimum.

Table 1: Representative Calculated Geometrical Parameters for Phenyl-Substituted Benzofurans

ParameterCalculated ValueMethod/Basis SetSource
Phenyl-Benzofuran Dihedral Angle0.27° - 0.29°DFT/GGA-PBE, BVP86, meta-GGA-TPSS physchemres.org

This interactive table provides representative data for similar compounds to illustrate the expected geometric parameters for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions and electronic transitions. physchemres.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. frontiersin.orgmalayajournal.org

In this compound, the HOMO is typically characterized by π-orbitals delocalized over the entire conjugated framework, including the benzofuran core and the phenyl rings. The LUMO is also a delocalized π*-orbital. The HOMO-LUMO gap for conjugated organic molecules like this generally falls in a range that allows for absorption of ultraviolet-visible light, leading to their characteristic photophysical properties. A smaller energy gap facilitates electronic transitions and can enhance molecular polarizability. frontiersin.org For similar heterocyclic aromatic compounds, the calculated HOMO-LUMO gap is often in the range of 4 eV. malayajournal.org

Table 2: Representative FMO Data for Phenyl-Substituted Heterocyclic Systems

ParameterRepresentative Energy (eV)SignificanceSource
HOMO Energy-5.28Electron-donating capability malayajournal.org
LUMO Energy-1.27Electron-accepting capability malayajournal.org
HOMO-LUMO Gap (ΔE)4.01Chemical stability and electronic transition energy malayajournal.org

This interactive table presents typical FMO values from computational studies on related aromatic systems.

Excited State Properties Analysis using Time-Dependent Density Functional Theory (TD-DFT)

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying electronic excited states. researchgate.netarxiv.org TD-DFT allows for the calculation of excitation energies, which correspond to absorption spectra, and for the analysis of the character of excited states, which is essential for understanding fluorescence and other photophysical phenomena. researchgate.netbenasque.org

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). These energies correspond to the maxima in the UV-Vis absorption spectrum. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁). The energy released upon returning to the ground state is the emission energy, which can also be calculated.

For this compound, the lowest energy absorption band (S₀ → S₁) is typically a π-π* transition. The phenyl substituents significantly influence the energy of this transition. The extended conjugation provided by the two phenyl groups is expected to red-shift the absorption and emission wavelengths compared to the parent benzofuran molecule. Computational benchmarks on organic molecules show that TD-DFT can predict excitation energies with reasonable accuracy. benasque.org

In molecules with electron-donating (D) and electron-accepting (A) components, excitation can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). ossila.combeilstein-journals.org In the case of this compound, the benzofuran core can act as a donor or acceptor depending on the nature of the substituents, though in this unsubstituted case, the charge transfer is more subtle, involving the transfer of electron density from the central furan (B31954) and benzene (B151609) rings to the peripheral phenyl groups upon excitation.

The ICT state is characterized by a larger dipole moment than the ground state or the locally excited (LE) state. ossila.com This charge separation can be stabilized in polar solvents, leading to a red-shift in the emission spectrum (solvatochromism). beilstein-journals.org TD-DFT calculations help to quantify the extent of charge transfer by analyzing the change in electron density distribution between the ground and excited states and by examining the molecular orbitals involved in the transition. ossila.com In some systems, twisting around a single bond in the excited state can lead to a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state. ossila.comnih.gov

The concept of aromaticity, typically a ground-state phenomenon governed by Hückel's rule (4n+2 π-electrons), is reversed in the lowest π-π* excited states according to Baird's rule. mdpi.comdiva-portal.org Systems that are aromatic in the ground state, like the benzene and furan rings in this compound, become antiaromatic and highly reactive in their lowest excited states. mdpi.com

This transition to an excited state with antiaromatic character is a driving force for photochemical reactions and photophysical relaxation pathways. mdpi.comdiva-portal.org The molecule may undergo geometric distortions to relieve this antiaromatic strain, influencing the excited-state lifetime and the competition between fluorescence and non-radiative decay processes. mdpi.com Understanding the dynamics of excited-state aromaticity helps to explain the photostability and fluorescence efficiency of such compounds. Computational studies can map the potential energy surfaces of the excited states to reveal the pathways for relaxation and potential photochemical reactions. diva-portal.org

Vibrational Spectroscopy Prediction and Analysis

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations provide the harmonic vibrational frequencies and intensities, which can be compared with experimental data to assign spectral bands to specific molecular motions.

For this compound, a theoretical vibrational analysis would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the nuclear coordinates.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR and Raman spectrum.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl and benzofuran rings are expected in the 3100-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ range.

C-O-C stretching: The stretching of the furan ether linkage would result in characteristic bands.

Out-of-plane C-H bending: These vibrations, typically found in the 900-675 cm⁻¹ region, are sensitive to the substitution pattern of the aromatic rings.

A hypothetical data table of selected predicted vibrational frequencies and their assignments for this compound, based on general knowledge of similar compounds, is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(C-H) aromatic3080 - 3030Phenyl and Benzofuran C-H stretch
ν(C=C) aromatic1610 - 1450Phenyl and Benzofuran ring stretch
ν(C-O-C) asym1250 - 1200Asymmetric C-O-C stretch of furan
ν(C-O-C) sym1080 - 1020Symmetric C-O-C stretch of furan
γ(C-H) oop900 - 680Out-of-plane C-H bend

This table is illustrative and not based on published calculated data for this compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry can predict the NLO properties of molecules, guiding the design of new materials. The key NLO parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The calculation of these properties for this compound would be performed using quantum chemical methods, often DFT with a suitable functional and basis set. The presence of extended π-conjugation due to the phenyl and benzofuran rings suggests that this molecule might exhibit NLO properties. The computational investigation would reveal:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

A hypothetical table summarizing the calculated NLO properties of this compound is shown below.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Value
Linear Polarizability (α)Value
First-Order Hyperpolarizability (β)Value

This table is for illustrative purposes as specific published NLO calculations for this compound are not available.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable insights into the step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, chemists can identify reactants, products, transition states, and intermediates, thereby elucidating the reaction mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

For this compound, computational studies could explore its formation mechanisms or its reactivity in various chemical transformations. For instance, the mechanism of its synthesis, such as a palladium-catalyzed cross-coupling and cyclization reaction, could be investigated. Such a study would involve:

Identifying a Reaction Pathway: Proposing a plausible sequence of elementary steps.

Locating Stationary Points: Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of all stationary points to construct a reaction energy profile.

Analyzing Transition States: Vibrational frequency calculations are used to confirm that a transition state structure corresponds to a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. news-medical.netmst.edu It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in 2,5-Diphenylbenzofuran, especially in complex molecules where one-dimensional spectra may show overlapping signals. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.orgsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl and benzofuran (B130515) rings, aiding in the assignment of the aromatic regions.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu An HSQC or HMQC spectrum of this compound would show a cross-peak for each carbon atom that is bonded to one or more protons, directly linking the ¹H and ¹³C assignments. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton. For instance, it can show correlations from the protons on the phenyl rings to the carbon atoms of the benzofuran core, confirming the substitution pattern. It is also instrumental in identifying quaternary carbons, which are not observed in HSQC/HMQC spectra. sdsu.edu

The combination of these multi-dimensional NMR experiments provides a comprehensive and detailed map of the molecular structure of this compound, allowing for the confident assignment of all proton and carbon resonances. nih.gov

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure, dynamics, and packing of molecules in the solid state, which is often complementary to data from X-ray crystallography. mst.edunih.govnih.gov For this compound, ssNMR can be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions.

Probe Molecular Dynamics: ssNMR can detect molecular motions, such as the rotation of the phenyl rings, over a wide range of timescales.

Determine Internuclear Distances: Techniques like dipolar recoupling can reintroduce dipole-dipole interactions, which are dependent on the distance between nuclei, providing constraints for structural modeling. nih.gov

Magic Angle Spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions, leading to narrower lines and higher resolution spectra. mst.edunih.gov

NMR spectroscopy is a powerful tool for distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. news-medical.netoxinst.com In the case of diphenylbenzofurans, it is essential to differentiate the 2,5-isomer from other possibilities, such as 2,3-diphenylbenzofuran (B1204727). nii.ac.jp

The substitution pattern significantly influences the chemical shifts and coupling patterns of the protons and carbons in the benzofuran ring system. For example, the position and multiplicity of the signals for the protons on the benzofuran core will be distinct for each regioisomer. Furthermore, the long-range correlations observed in an HMBC spectrum will provide definitive evidence for the connectivity of the phenyl groups to the benzofuran skeleton. By carefully analyzing the ¹H, ¹³C, and 2D NMR spectra, the specific substitution pattern of this compound can be unequivocally confirmed. rsc.orglatrobe.edu.au

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.orgwordpress.com

This technique provides an unambiguous confirmation of the molecular structure and reveals information about the packing of the molecules in the crystal lattice, including intermolecular interactions such as pi-stacking. The crystallographic data, including unit cell dimensions and space group, provide a unique fingerprint of the crystalline form. nih.govuib.no

Advanced UV-Vis Absorption and Emission Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule and provide insights into its photophysical properties.

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. diva-portal.orgmdpi.com A higher quantum yield indicates that the molecule is more fluorescent. The quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. mdpi.com

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. researchgate.netnih.gov This energy loss between absorption and emission is due to non-radiative relaxation processes in the excited state. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited electronic states.

The photophysical properties of this compound, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are important for its potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Interactive Data Table: Spectroscopic and Photophysical Data for this compound

PropertyTechniqueTypical Observed Value/Information
Proton Chemical Shifts (δH)¹H NMRAromatic region signals for phenyl and benzofuran protons.
Carbon Chemical Shifts (δC)¹³C NMRAromatic region signals for phenyl and benzofuran carbons.
H-H CouplingsCOSYCorrelations between adjacent protons on the aromatic rings.
C-H One-Bond CorrelationsHSQC/HMQCDirect correlation of each proton to its attached carbon.
C-H Long-Range CorrelationsHMBCCorrelations confirming phenyl-benzofuran connectivity.
Solid-State StructureX-ray CrystallographyPrecise bond lengths, bond angles, and crystal packing information.
Absorption Maximum (λabs)UV-Vis SpectroscopyWavelength of maximum light absorption.
Emission Maximum (λem)Fluorescence SpectroscopyWavelength of maximum fluorescence emission.
Fluorescence Quantum Yield (ΦF)FluorometryEfficiency of light emission.
Stokes ShiftUV-Vis & FluorescenceEnergy difference between absorption and emission maxima.

Applications in Advanced Materials and Chemical Technologies

Organic Electronics

Derivatives of the benzofuran (B130515) and dibenzofuran core structures are being actively investigated for their utility as fundamental components in a range of organic electronic devices. These materials offer the advantages of tunable electronic properties through chemical modification, enabling the development of next-generation flexible and transparent electronics.

The performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the properties of the organic materials used in their various layers. Benzofuran and its derivatives have demonstrated significant potential as active components in these devices, contributing to enhanced efficiency, stability, and color purity.

Dibenzofuran-based compounds have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). In one study, four regioisomers of a bipolar host material incorporating a dibenzofuran unit were synthesized. When used as the host for a yellow phosphorescent emitter, iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate, the resulting OLEDs exhibited high efficiencies. The best performing device achieved a maximum current efficiency of 77.2 cd/A and an external quantum efficiency of 25.3% rsc.org. The color coordinates for this device at a luminance of 1000 cd/m² were (0.50, 0.49) rsc.org. These results highlight the potential of the dibenzofuran moiety to serve as an effective host for triplet emitters.

Another study focused on fusing acridine with benzofuran to create novel hybrid donors for thermally activated delayed fluorescence (TADF) OLEDs. A device using a 3,4-benzofuran-acridine derivative (34BFAc-PM) as a dopant achieved a maximum EQE of 27.7% and maintained a high EQE of 24.6% at a luminance of 1000 cd/m² rsc.org. This demonstrates the utility of the benzofuran core in designing highly efficient TADF emitters.

Host Material (Derivative)EmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)CIE Coordinates (at 1000 cd/m²)Reference
7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF)Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate77.225.3(0.50, 0.49) rsc.org
Dopant Material (Derivative)Host MaterialMax. External Quantum Efficiency (%)EQE at 1000 cd/m² (%)Reference
34BFAc-PMNot specified27.724.6 rsc.org

The performance of organic thin-film transistors (OTFTs) is heavily reliant on the charge carrier mobility of the organic semiconductor used. The rigid and planar structure of the benzofuran core is conducive to ordered molecular packing in the solid state, which is essential for efficient charge transport.

A notable example is the multifunctional semiconductor 2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh), a close structural analog of 2,5-diphenylbenzofuran. OTFTs fabricated with thin films of BTBF-DPh demonstrated a high carrier mobility of 0.181 cm²/Vs acs.org. This high mobility is attributed to the dense and close-packed structure with extended π-conjugation, which facilitates intermolecular charge transport acs.org. The performance of this benzothieno[3,2-b]benzofuran derivative suggests that this compound could also exhibit excellent semiconducting properties suitable for OTFT applications.

Organic Semiconductor (Derivative)Carrier Mobility (cm²/Vs)Device ApplicationReference
2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh)0.181OTFT acs.org

In the realm of organic photovoltaics (OPVs), benzofuran and its derivatives have been explored as electron-donating components in the active layer of solar cells. The planar structure and electron-rich nature of the benzofuran moiety contribute to efficient light absorption and charge generation.

Research on thieno[2,3-f]benzofuran (BDF)-based dyes for dye-sensitized solar cells (DSCs), a type of OPV, has shown promising results. A series of dyes incorporating the BDF core were synthesized and tested. The parent molecule, PSB-1, exhibited a power conversion efficiency (PCE) of 2.9%. By introducing different aromatic amine donors to the BDF core, the PCE was significantly improved. For instance, the dye PSB-4 achieved a PCE of 5.5%, which is nearly a 90% improvement over the parent molecule nih.govacs.org. Another derivative, PSB-2, showed a PCE of 4.7% nih.gov. These findings underscore the potential of the benzofuran framework in developing efficient materials for solar energy conversion.

Photovoltaic Material (Derivative)Device TypePower Conversion Efficiency (%)Reference
PSB-1 (BDF core)DSC2.9 nih.govacs.org
PSB-2 (BDF with triphenylamine donor)DSC4.7 nih.gov
PSB-4 (BDF with phenothiazine donor)DSC5.5 nih.govacs.org

The electronic and photophysical properties of benzofuran-based materials are intimately linked to their molecular structure. The planarity of the fused ring system promotes π-orbital overlap and facilitates intramolecular charge transfer, which is beneficial for both charge transport and luminescence.

The introduction of phenyl groups at the 2 and 5 positions of the benzofuran core, as in this compound, is expected to enhance the molecule's thermal and morphological stability, which are crucial for long-term device performance. The phenyl substituents can also influence the molecular packing in the solid state, thereby affecting charge mobility. Furthermore, the electronic nature of substituents on the phenyl rings can be varied to fine-tune the HOMO and LUMO energy levels of the molecule, allowing for better energy level alignment with other materials in a device stack and optimizing charge injection and transport. The study of regioisomers of dibenzofuran-based host materials has shown that the substitution pattern significantly impacts device performance, highlighting the importance of precise structural control in designing new materials rsc.org.

Organic Light-Emitting Diodes (OLEDs) as Active Components

Development of Other Functional Organic Materials

The development of functional organic materials from the this compound scaffold is an area of scientific inquiry focused on creating derivatives with specific, tailored properties. The core structure of this compound provides a rigid and aromatic platform that can be chemically modified to explore applications in fields such as materials science.

Research has demonstrated the synthesis of functionalized derivatives, which can be considered foundational work for new organic materials. An example is the creation of 4-(this compound-3-yl)-2-methylbut-3-yn-2-ol. uni-heidelberg.de The synthesis of such a derivative illustrates how the this compound core can be elaborated with other functional groups, a common strategy in the development of materials for electronics or photonics. These appended groups can influence the molecule's electronic properties, solubility, and solid-state packing, which are critical parameters for material performance. The potential for these types of derivatives in materials science is noted, though specific device applications are still under investigation. uni-heidelberg.de

Another synthetic modification involves the preparation of 4-Chloro-2,5-diphenylbenzofuran from a brominated precursor via a Suzuki palladium-catalyzed coupling reaction. mdpi.com This demonstrates the versatility of the benzofuran core in undergoing further chemical transformations to introduce different substituents, which can tune the molecule's properties for specific functions.

While the direct polymerization of this compound is not extensively documented in the available research, the broader field of furan-based polymers is well-established, suggesting the potential for benzofuran analogues. The synthesis and characterization of these specific derivatives are crucial first steps toward realizing the potential of this compound in the next generation of advanced organic materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,5-diphenylbenzofuran derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or cyclization reactions using substituted phenols and styrenes. For example, hexafluoroisopropanol (HFIP) has been employed as a solvent to stabilize intermediates, while oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitate efficient cyclization at room temperature . Optimization may include varying solvent polarity, catalyst loading, and temperature to improve yield and selectivity.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C-O-C stretches in the furan ring).
  • Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., C–H⋯H or halogen contacts in brominated analogs) .

Q. What purification methods are suitable for isolating this compound derivatives with high purity?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity, especially for crystalline derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at specific positions, while bulky substituents (e.g., bromine) may hinder reaction kinetics. Computational studies (DFT) can map electron density and predict regioselectivity. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies in catalytic yields may arise from differences in solvent purity, catalyst pre-treatment, or moisture sensitivity. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Statistical tools like ANOVA can identify significant variables .

Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives, and how do they affect material properties?

  • Methodological Answer : Crystal structures reveal weak interactions such as π-π stacking, C–H⋯π, or halogen bonds (e.g., Br⋯Br contacts in brominated analogs). These interactions influence melting points, solubility, and charge transport properties. Hirshfeld surface analysis quantifies interaction contributions .

Q. What strategies mitigate toxicity risks during the handling of this compound derivatives in biological studies?

  • Methodological Answer : While direct toxicity data for this compound is limited, structural analogs like 2,5-dimethylfuran show hepatotoxic and oxidative stress effects. Use in vitro assays (e.g., MTT for cytotoxicity) and adhere to safety protocols (e.g., fume hoods, PPE). Toxicity prediction tools (e.g., QSAR models) guide structural modifications to reduce hazards .

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